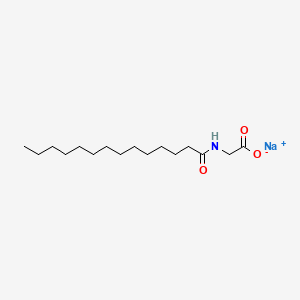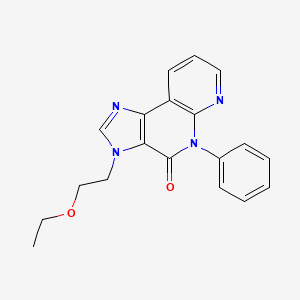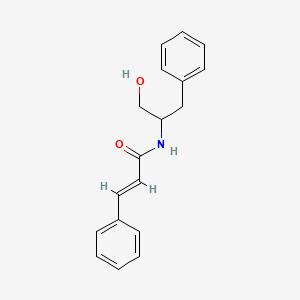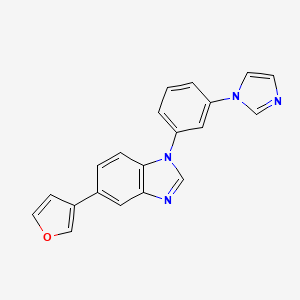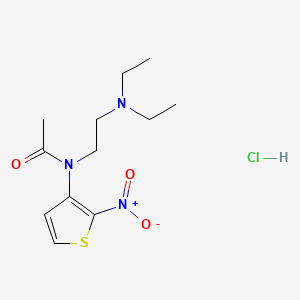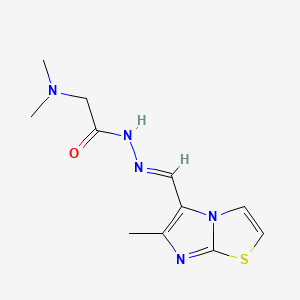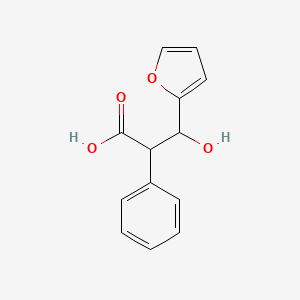
(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a furan ring, a phenyl group, and a hydroxy group. The compound’s chirality arises from its two stereocenters, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan, benzaldehyde, and a suitable chiral catalyst.
Reaction Conditions: The key step involves an aldol reaction between furan and benzaldehyde in the presence of a chiral catalyst. This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired stereoisomer.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature, pressure, and pH.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Quality Control: Stringent quality control measures are implemented to monitor the stereochemical purity and overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions to achieve substitution on the phenyl ring.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid:** Unique due to its specific stereochemistry and functional groups.
- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-thiophenpropanoic acid:** Similar structure but with a thiophene ring instead of a furan ring.
- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-pyranpropanoic acid:** Similar structure but with a pyran ring instead of a furan ring.
Uniqueness: (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid is unique due to its specific combination of a furan ring, phenyl group, and hydroxy group, along with its distinct stereochemistry. This uniqueness makes it valuable for stereochemical studies and various applications in research and industry.
Properties
CAS No. |
119725-48-3 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16) |
InChI Key |
ZFLMKKDXXLZURV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



